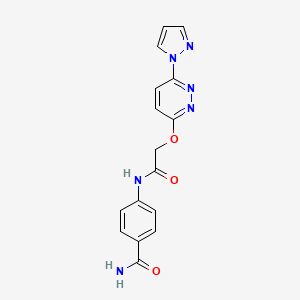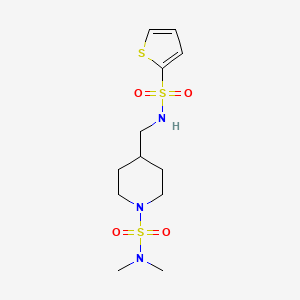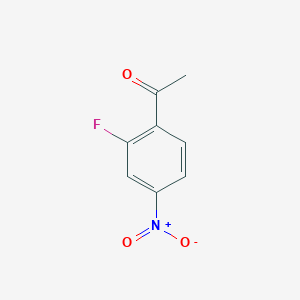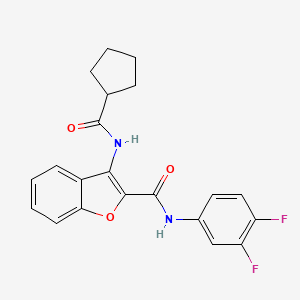
4-(2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine is a heterocyclic organic compound, featuring both amine and ether functional groups. Specifically, the compound you mentioned contains a 2,6-dimethylmorpholine moiety .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis often involves coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of a compound is directly related to its physical and chemical properties. For instance, the morpholine ring in the compound contributes to its polarity and solubility .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Morpholines can participate in a variety of reactions due to the presence of amine and ether functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For instance, the polarity and solubility of the compound are influenced by the morpholine ring .Applications De Recherche Scientifique
Synthesis and Anticancer Applications
- Pro-apoptotic Activity in Cancer Treatment : Derivatives of 4-(2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide have shown pro-apoptotic activity, particularly in melanoma cell lines. Compound 12 (SGK 266) displayed significant anticancer activity, inhibiting human carbonic anhydrase isoforms hCA I, II, IX, and XII, which are relevant in cancer therapy (Yılmaz et al., 2015).
Antimicrobial and Anti-inflammatory Applications
Antimicrobial Activity : Certain derivatives containing functional groups similar to the queried compound have been shown to possess antimicrobial properties, suggesting potential applications in fighting bacterial and fungal infections (Patel et al., 2009).
Anti-inflammatory Potential : Related compounds, particularly those with benzimidazole structures, have been studied for their anti-inflammatory activities. These studies indicate potential applications in treating inflammatory conditions (Bhor & Sable, 2022).
Antiviral and Antioxidant Properties
Anti-HIV Activity : Some derivatives have demonstrated significant anti-HIV activity, indicating potential for development as antiviral agents (Selvam et al., 2001).
Antioxidant Activity : Derivatives with oxadiazole structures have shown potent antioxidant activity, suggesting possible applications in oxidative stress-related conditions (Karanth et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[[2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6S/c1-16-11-29(12-17(2)35-16)24(31)14-28-13-22(20-5-3-4-6-21(20)28)36(33,34)15-23(30)27-19-9-7-18(8-10-19)25(26)32/h3-10,13,16-17H,11-12,14-15H2,1-2H3,(H2,26,32)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUFFIVUDMOZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2471248.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2471250.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2471251.png)

![N-(2-carbamoylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2471254.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(dimethylamino)-3-nitrobenzoate](/img/structure/B2471256.png)
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2471257.png)
![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2471260.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-(trifluoromethylthio)phenyl)amino)formamide](/img/structure/B2471262.png)
